molecular formula C16H18N2O5S B12799362 1-((2-Hydroxyethoxy)methyl)-6-((3-(methylcarbonyl)phenyl)thio)thymine CAS No. 137897-75-7

1-((2-Hydroxyethoxy)methyl)-6-((3-(methylcarbonyl)phenyl)thio)thymine

Cat. No.: B12799362
CAS No.: 137897-75-7
M. Wt: 350.4 g/mol
InChI Key: KMERLRPVDCNMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Hydroxyethoxy)methyl)-6-((3-(methylcarbonyl)phenyl)thio)thymine is a synthetic small molecule analog of thymine, supplied for research purposes exclusively. This compound belongs to a class of diarylthioethers and is structurally characterized by a (2-hydroxyethoxy)methyl group at the 1-position and a (3-(methylcarbonyl)phenyl)sulfanyl group at the 6-position of the pyrimidine-dione ring . Its primary research application is in the study of antiviral agents, particularly as an inhibitor of the Human Immunodeficiency Virus (HIV) Gag-Pol polyprotein . The mechanism of action involves targeting the viral aspartic-type endopeptidase activity, which is crucial for the processing of viral proteins and the maturation of infectious virions . With a molecular formula of C~16~H~18~N~2~O~5~S and an average mass of approximately 350.39 g/mol, this experimental compound serves as a valuable tool for virologists and medicinal chemists investigating the structure-activity relationships of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and exploring novel pathways for antiviral intervention . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

137897-75-7

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

IUPAC Name

6-(3-acetylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C16H18N2O5S/c1-10-14(21)17-16(22)18(9-23-7-6-19)15(10)24-13-5-3-4-12(8-13)11(2)20/h3-5,8,19H,6-7,9H2,1-2H3,(H,17,21,22)

InChI Key

KMERLRPVDCNMIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a stepwise functionalization of the thymine nucleus:

  • Step 1: Protection or modification of the N-1 position with a (2-hydroxyethoxy)methyl group.
  • Step 2: Introduction of the 6-(arylthio) substituent, specifically the 3-(methylcarbonyl)phenylthio group, via nucleophilic aromatic substitution or lithiation followed by reaction with appropriate disulfides or thiols.

This approach is supported by the literature on related HEPT derivatives (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine analogs), where lithiation and subsequent reaction with diaryl disulfides or aromatic thiols are key steps.

Detailed Synthetic Routes

Lithiation and Thiolation
  • Lithiation: The thymine derivative bearing a protected or free (2-hydroxyethoxy)methyl group at N-1 is treated with a strong base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) to generate a carbanion at the C-6 position.
  • Thiolation: The lithiated intermediate is then reacted with a diaryl disulfide or an aromatic thiol bearing the 3-(methylcarbonyl) substituent to form the C-6 arylthio linkage.

This method allows for regioselective substitution and has been shown to improve biological activity when the methylcarbonyl group is at the meta position on the phenyl ring.

Protection and Deprotection of Hydroxyethoxy Group
  • The (2-hydroxyethoxy)methyl group is often introduced as a protected form, such as a tert-butyldimethylsilyl (TBDMS) ether, to prevent side reactions during lithiation and thiolation.
  • After the C-6 substitution, the protecting group is removed under mild acidic or fluoride ion conditions to yield the free hydroxyethoxy moiety.

Alternative Synthetic Approaches

While the lithiation-thiolation route is predominant, other methods include:

Experimental Data and Yields

The following table summarizes typical reaction conditions and yields for the preparation of related 6-(arylthio) thymine derivatives, which are applicable to the target compound:

Step Reagents/Conditions Yield (%) Notes
N-1 (2-hydroxyethoxy)methylation Reaction with 2-(tert-butyldimethylsiloxy)ethoxymethyl chloride 75-85 Protection of hydroxy group as TBDMS ether
C-6 Lithiation LDA or LTMP in THF, -78 °C - Generates carbanion intermediate
Thiolation Reaction with 3-(methylcarbonyl)phenyl disulfide or thiol 60-80 Regioselective substitution at C-6
Deprotection TBAF or acidic conditions 80-90 Removes TBDMS protecting group

These yields are consistent with those reported for HEPT analogs with similar substitutions.

Mechanistic Insights and Substituent Effects

  • The meta methylcarbonyl substituent on the phenylthio ring enhances the nucleophilicity of the thiol and stabilizes the intermediate, improving the overall yield and biological activity.
  • Lithiation at C-6 is facilitated by the electron-withdrawing nature of the thymine ring, allowing selective deprotonation.
  • Protection of the hydroxyethoxy group is critical to prevent side reactions during lithiation.

Supporting Research Findings

  • Studies have shown that substitution at the meta position of the phenylthio ring with methylcarbonyl groups improves anti-HIV-1 activity, indicating the importance of precise substitution patterns in synthesis.
  • The use of LDA and LTMP bases for lithiation is well-established for pyrimidine derivatives, providing high regioselectivity and functional group tolerance.
  • Alternative methods involving sulfinyl intermediates and aromatic thiols provide complementary routes but may require more steps or harsher conditions.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Lithiation-Thiolation LDA or LTMP, diaryl disulfide or aromatic thiol High regioselectivity, good yields Requires low temperature, moisture sensitive
Addition-Elimination Phenylsulfinyl thymine + aromatic thiol Mild conditions Longer reaction times, moderate yields
Protection-Deprotection TBDMS protection, TBAF deprotection Protects sensitive hydroxy groups Additional synthetic steps

Chemical Reactions Analysis

Types of Reactions

3’-AcHEPT undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of 3’-AcHEPT include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.

Major Products Formed

The major products formed from the reactions of 3’-AcHEPT depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds

Scientific Research Applications

Case Studies

  • Study on HIV-1 Inhibition : A study demonstrated that compounds structurally related to 1-((2-Hydroxyethoxy)methyl)-6-((3-(methylcarbonyl)phenyl)thio)thymine inhibited the replication of HIV-1 in vitro. The presence of the phenylthio group was crucial for enhancing the binding affinity to viral reverse transcriptase, thereby preventing viral replication.

Cytotoxicity Studies

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Against Cancer Cell Lines : In vitro tests showed that this compound displayed cytotoxic activity against human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 1.9 to 7.52 μg/mL for different derivatives tested, indicating promising anticancer activity .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences in structure and biological activity among selected compounds:

Compound NameStructural FeaturesAntiviral ActivityAnticancer Activity
This compoundThymine base, phenylthio groupSignificant against HIV-1Cytotoxic against MCF-7 and HCT-116
Compound AThymine base without phenylthioModerate activityLow cytotoxicity
Compound BSimilar structure but lacks hydroxyethoxymethylMinimal activityModerate cytotoxicity

Future Research Directions

Despite promising results, further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding the interaction of this compound with specific viral enzymes and cancer cell pathways.
  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile of this compound in a living organism.
  • Structural Optimization : Modifying the chemical structure to enhance potency and reduce potential side effects.

Mechanism of Action

The mechanism of action of 3’-AcHEPT involves its interaction with specific molecular targets and pathways within cells. The compound can modulate enzymatic activities, alter signal transduction pathways, and affect gene expression. These interactions result in various biological effects, making 3’-AcHEPT a subject of interest for understanding cellular mechanisms and developing new therapeutic strategies.

Comparison with Similar Compounds

Core HEPT Derivatives

HEPT derivatives are characterized by modifications at the N-1 (hydroxyethoxy)methyl group and the C-6 phenylthio ring. Key analogs include:

Compound Name Substitutions Anti-HIV-1 EC₅₀ (μM) Key Findings References
HEPT (Parent compound) N-1: (2-hydroxyethoxy)methyl; C-6: phenylthio 0.1–1.0 Baseline activity; susceptible to RT mutations (e.g., K103N)
1-(Ethoxymethyl)-6-(phenylthio)thymine N-1: Ethoxymethyl 0.33 Improved activity due to enhanced lipophilicity
1-[(Benzyloxy)methyl]-6-(phenylthio)thymine N-1: Benzyloxymethyl 0.088 Superior potency via aromatic stacking in RT’s hydrophobic pocket
6-[(3,5-Dimethylphenyl)thio]-HEPT C-6: 3,5-dimethylphenylthio 0.26 Meta-methyl groups enhance steric complementarity with RT’s Pro236 loop
5-Ethyl/Isopropyl HEPT analogs C-5: Ethyl or isopropyl; C-6: 3,5-dimethylphenylthio 0.002–0.005 (nM) Nanomolar potency; C-5 alkylation reduces metabolic instability

Key Observations :

  • N-1 Modifications : Alkyl or benzyl substitutions (e.g., ethoxymethyl, benzyloxymethyl) increase antiviral activity by optimizing hydrophobicity and binding affinity .
  • C-6 Arylthio Substitutions : Electron-withdrawing groups (e.g., methylcarbonyl) at the meta position improve resistance profiles against mutant strains (e.g., Y181C) .
  • C-5 Alkylation : Ethyl or isopropyl groups at C-5 reduce deamination, enhancing metabolic stability .

Non-HEPT NNRTIs

Compared to other NNRTI classes:

Compound Class Example Drug Key Structural Differences Anti-HIV-1 EC₅₀ (μM) Advantages/Disadvantages vs. HEPT Analogs References
DAPY Derivatives Etravirine Diarylpyrimidine scaffold 0.001–0.01 Broader resistance coverage; higher synthetic complexity
TIBO Compounds Tivirapine Tetrahydroimidazo-benzodiazepinone core 0.01–0.1 Limited clinical use due to toxicity
DAVPs DAVP-1 6-Vinylpyrimidine scaffold 0.05–0.2 Competitive inhibition with nucleotide substrate

Key Observations :

  • HEPT vs. DAPY : DAPYs exhibit superior resistance profiles but lack the HEPT scaffold’s synthetic simplicity .
  • HEPT vs. DAVPs : DAVPs inhibit RT via nucleotide competition (NcRTI mechanism), unlike HEPT’s allosteric NNRTI action .

Structure-Activity Relationship (SAR) Insights

Critical Substituent Effects

  • C-6 Phenylthio Ring :
    • Meta-Substitutions : Methyl or methylcarbonyl groups improve activity (EC₅₀ < 0.3 μM) by filling hydrophobic subpockets (e.g., Tyr181, Tyr188) .
    • Ortho-Substitutions : Reduce potency due to steric clashes with RT’s Lys103 .
  • C-5 Position: Alkyl groups (ethyl/isopropyl) enhance potency 100-fold by preventing deamination and stabilizing the enol tautomer .

Resistance Profiles

HEPT derivatives show variable efficacy against mutant strains:

  • Y181C Mutant : 3-(methylcarbonyl)phenylthio analogs retain activity (EC₅₀ = 0.1 μM) due to stronger van der Waals interactions .
  • K103N Mutant : Most HEPT analogs lose potency (EC₅₀ > 10 μM), highlighting a vulnerability shared with first-generation NNRTIs .

Computational and Pharmacophore Models

  • Solvent-Exposed Modifications : The C-6 phenylthio group’s solvent-exposed position allows tolerance for bulkier substituents (e.g., benzyloxy) without disrupting RT binding .

Biological Activity

1-((2-Hydroxyethoxy)methyl)-6-((3-(methylcarbonyl)phenyl)thio)thymine, a synthetic compound with the molecular formula C16H18N2O6SC_{16}H_{18}N_{2}O_{6}S, has garnered attention for its potential biological activities, particularly in the field of antiviral research. This compound is characterized by a thymine base modified with a hydroxyethoxymethyl group and a phenylthio group substituted with a methylcarbonyl moiety. The structural modifications suggest enhanced interactions with biological targets, particularly viral enzymes.

Chemical Structure and Properties

The compound's structure can be represented as follows:

1 2 Hydroxyethoxy methyl 6 3 methylcarbonyl phenyl thio thymine\text{1 2 Hydroxyethoxy methyl 6 3 methylcarbonyl phenyl thio thymine}

Key Properties

PropertyValue
Molecular FormulaC16H18N2O6SC_{16}H_{18}N_{2}O_{6}S
Molecular Weight366.4 g/mol
AppearanceWhite to off-white solid

Antiviral Properties

Research indicates that derivatives of this compound exhibit significant antiviral activity , particularly against human immunodeficiency virus type 1 (HIV-1). The presence of the phenylthio group is believed to enhance interactions with viral enzymes, making it a candidate for further investigation in antiviral drug development.

Mechanism of Action:
Preliminary studies suggest that this compound may inhibit the activity of viral reverse transcriptase, thus preventing viral replication. The structural modifications could lead to novel mechanisms of action against viral targets.

Structure-Activity Relationship (SAR)

A study on structure-activity relationships (SAR) investigated the effects of substitutions at the C-6 phenyl ring and at the C-5 position of similar compounds. It was found that certain substitutions significantly improved anti-HIV-1 activity:

Compound NameEC50 (µM)
6-[(3,5-dimethylphenyl)thio]-1-[(2-hydroxyethoxy)methyl]thymine0.26
5-Ethyl-1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil0.11
5-Isopropyl-1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil0.059

These findings indicate that specific modifications to the phenylthio group can enhance antiviral efficacy.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antiviral Activity Against HIV:
    • A series of analogs were synthesized to evaluate their inhibitory effects on HIV replication. Compounds with meta-substituted methyl groups on the phenyl ring demonstrated improved activity compared to unsubstituted derivatives .
  • Cytotoxicity Studies:
    • In vitro studies using cell lines showed that certain concentrations of the compound did not exhibit significant cytotoxic effects, indicating a favorable safety profile for potential therapeutic use .
  • Inhibition Studies:
    • Further investigations revealed that the compound effectively inhibits reverse transcriptase activity in nanomolar concentrations, supporting its potential as an antiviral agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.